molecular formula C20H23N3 B1345225 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile CAS No. 918479-51-3

3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile

Cat. No.: B1345225
CAS No.: 918479-51-3
M. Wt: 305.4 g/mol
InChI Key: MFQLLNLEUJZWBO-UHFFFAOYSA-N
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Description

3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile is an organic compound that features a piperazine ring substituted with a phenylethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-phenylethyl bromide to form 4-(2-phenylethyl)piperazine.

    Nucleophilic Substitution: The 4-(2-phenylethyl)piperazine is then reacted with 3-chloromethylbenzonitrile under nucleophilic substitution conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of phenylacetone or phenylacetic acid.

    Reduction: Formation of 3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzylamine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: It is used in research to understand its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets such as receptors in the central nervous system. The phenylethyl group is believed to play a crucial role in binding to these targets, while the piperazine ring may modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzoic acid
  • 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzamide
  • 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzaldehyde

Uniqueness

3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile is unique due to the presence of the nitrile group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the combination of the phenylethyl group and piperazine ring provides a distinct pharmacological profile compared to its analogs.

Properties

IUPAC Name

3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c21-16-19-7-4-8-20(15-19)17-23-13-11-22(12-14-23)10-9-18-5-2-1-3-6-18/h1-8,15H,9-14,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQLLNLEUJZWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)CC3=CC(=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635970
Record name 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918479-51-3
Record name 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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